LogP Comparison: 4,6-Difluoro-1H-indazole vs. Unsubstituted Indazole
The introduction of fluorine atoms at the 4 and 6 positions increases the lipophilicity of the indazole core. 4,6-Difluoro-1H-indazole exhibits a calculated LogP of 1.8411, compared to an experimental LogP of 1.77 for unsubstituted indazole [1]. This increase of approximately 0.07 log units, while modest, is part of a broader trend where fluorination enhances membrane permeability and metabolic stability in lead optimization.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.8411 (calculated) |
| Comparator Or Baseline | Indazole: 1.77 (experimental) |
| Quantified Difference | ΔLogP = +0.07 |
| Conditions | Octanol/water partition coefficient; calculated values may vary slightly between software. |
Why This Matters
Higher LogP values correlate with improved membrane permeability, a critical factor for selecting building blocks intended for oral bioavailability optimization.
- [1] QSAR DB. Indazole logP value. Accessed 2025. View Source
